molecular formula C6H4FNO2 B031998 1-Fluoro-2-nitrobenzene CAS No. 1493-27-2

1-Fluoro-2-nitrobenzene

Cat. No. B031998
CAS RN: 1493-27-2
M. Wt: 141.1 g/mol
InChI Key: PWKNBLFSJAVFAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Fluoro-2-nitrobenzene can be synthesized through various chemical reactions. For instance, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, a related compound, is synthesized by reacting commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid, achieving a 90% yield. The synthesis is confirmed using X-ray crystallography, NMR, elemental analysis, EI-MS, and FT-IR techniques (Sweeney, McArdle, & Aldabbagh, 2018).

Molecular Structure Analysis

The molecular structure of 1-Fluoro-2-nitrobenzene and its derivatives has been a subject of various studies. For example, the structure of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was confirmed by X-ray crystallography and characterized using various spectroscopic methods (Sweeney, McArdle, & Aldabbagh, 2018).

Chemical Reactions and Properties

1-Fluoro-2-nitrobenzene undergoes various chemical reactions, forming different compounds. For instance, it reacts with model amino acids to form stable derivatives, as observed in the protein-solubilizing reagent 1-fluoro-2-nitro-4-trimethylammoniobenzene iodide (Sutton, Drewes, & Welz, 1972). Additionally, its photophysical and photochemical behaviors have been characterized using computational methods, highlighting the lack of fluorescence and phosphorescence emission and explaining the high triplet quantum yield (Giussani & Worth, 2017).

Physical Properties Analysis

The physical properties of 1-Fluoro-2-nitrobenzene and its derivatives, such as fluorescence properties, have been extensively studied. For example, the fluorogenic probes using 4-substituted-2-nitrobenzenesulfonyl derivatives as caging groups have been analyzed for their steady-state kinetic parameters (Shibata et al., 2013). The spectroscopic and electronic structure analysis of its isomers has also been conducted to understand their electronic properties, charge density distribution, and site of chemical reactivity (Arjunan et al., 2011).

Chemical Properties Analysis

The chemical properties of 1-Fluoro-2-nitrobenzene include its reactivity and interaction with various compounds. Studies have shown how it forms complexes with various ligands and its role in synthesis reactions. For instance, its role as a condensing reagent in peptide synthesis has been highlighted (Kinoshita, Inomata, Miyano, & Kotake, 1979).

Scientific Research Applications

  • Reactivity with Amines : 2-Fluoro-5-nitrobenzonitrile, a derivative, reacts with various amines, amino acids, and NH-heteroaromatic compounds. This reaction demonstrates the unique rotation of the ortho nitro group in these compounds out of the aromatic nucleus plane (Wilshire, 1967).

  • Formation of Carbamates and Dinitroanilines : Fluoronitrobenzenes, when reacted with N,N-dialkylamines, produce dinitrophenyl N,N-dialkylcarbamates and N,N-dialkyldinitroanilines. Steric factors influence the extent of carbamate formation (Gale, Rosevear, Wilshire, 1995).

  • Thermodynamic Study : A comprehensive study provides insights into the molecular structure and molar enthalpies of formation of three monofluorinated nitrobenzene derivatives in the gaseous phase (Ribeiro da Silva et al., 2010).

  • Temporary Anion States and Dissociative Electron Attachment : Nitrobenzene derivatives exhibit long-lived negative ions, dissociating near thermal electron energy. This study provides insights into their photophysics (Asfandiarov et al., 2007).

  • Detonation Parameters in Mixtures : The detonation front in mixtures of FEFO and nitrobenzene, including those with more than 30% nitrobenzene, is unstable, affecting the reaction zone structure and detonation parameters (Torunov et al., 2010).

  • Non-Planarity and Tunneling in Molecules : Fluorine substituted nitrobenzenes show varying degrees of non-planarity, with tunneling observed in all non-planar molecules. This study offers insights into their molecular behavior and structure (Larsen, Nielsen, 2014).

  • Synthesis of Derivatives : Various derivatives, such as 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, have been synthesized and analyzed for their structure and spectroscopic properties, demonstrating the versatility of 1-Fluoro-2-nitrobenzene in synthetic chemistry (Sweeney, McArdle, Aldabbagh, 2018).

  • Catalytic Synthesis Applications : Copper-catalyzed synthesis of 2-arylbenzimidazole derivatives from 1-fluoro-2-nitrobenzene offers efficient methods for the preparation of such compounds, showcasing its role in catalysis (Sayahi et al., 2018).

Safety And Hazards

1-Fluoro-2-nitrobenzene is considered hazardous. It is toxic if swallowed and fatal in contact with skin. It causes skin irritation and serious eye irritation. Prolonged or repeated exposure may cause damage to organs, specifically the blood .

properties

IUPAC Name

1-fluoro-2-nitrobenzene
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InChI

InChI=1S/C6H4FNO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PWKNBLFSJAVFAB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])F
Source PubChem
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Molecular Formula

C6H4FNO2
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DSSTOX Substance ID

DTXSID1061730
Record name Benzene, 1-fluoro-2-nitro-
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Molecular Weight

141.10 g/mol
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Physical Description

Clear yellow liquid; [Aldrich MSDS]
Record name 1-Fluoro-2-nitrobenzene
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Vapor Pressure

0.29 [mmHg]
Record name 1-Fluoro-2-nitrobenzene
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Product Name

1-Fluoro-2-nitrobenzene

CAS RN

1493-27-2
Record name 1-Fluoro-2-nitrobenzene
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Synthesis routes and methods I

Procedure details

1,300 parts of o-chloronitrobenzene, 960 parts of potassium fluoride and 25 parts of cesium fluoride are stirred in 1,300 parts of tetramethylenesulfone under nitrogen for 16 hours at 225° C. The solution is cooled to 110° C. and filtered, the solid residue is washed with 500 parts of methylene chloride and the filtrates are combined and distilled. 991 parts (85.5% of theory) of o-fluoronitrobenzene of boiling point 55° to 57° C/1.2 mm Hg are obtained.
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Yield
85.5%

Synthesis routes and methods II

Procedure details

1,300 parts of o-chloronitrobenzene, 960 parts of potassium fluoride and 82.5 parts of 18-crown-6 in 1,300 parts of tetramethylenesulfone are stirred under nitrogen for 30 hours at 180° C. The solution is cooled to 110° C. and filtered, the solid residue is rinsed with 500 parts of methylene chloride and the filtrates are combined and distilled. 932 parts (80% of theory) of o-fluoronitrobenzene of boiling point 55°-57° C./1.2 mm Hg and 1,290 parts (99.2% of theory) of tetramethylenesulfone of boiling point 105°-110° C. are obtained. About 70% of the crown ether can be recovered from the distillation residue by repeated extraction by shaking with water.
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Yield
99.2%

Synthesis routes and methods III

Procedure details

Potassium fluoride (69.6 g; 1.2 mole) and undecyltributylammonium bromide (25.2 g; 0.06 mole) were added to molten 2-chloronitrobenzene (157.5 g; 1.0 mole). After stirring at 145° C. for 24 hours and a similar work-up to Example 1, 2-fluoronitrobenzene was obtained in 84.6% yield, together with 0.4% nitrobenzene.
Quantity
69.6 g
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undecyltributylammonium bromide
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25.2 g
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157.5 g
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Synthesis routes and methods IV

Procedure details

Potassium fluoride (water content 0.2%) (69.6 g; 1.2 mole) and tetradecyltrimethylammonium bromide (18 g; 0.055 mole) were added to molten 2-chloronitrobenzene (157.5 g; 1 mole) with stirring. The mixture was heated to 140° C. for 28 hours. The reaction mixture was then allowed to cool to c. 100° C. and was filtered with the assistance of added toluene. The toluene was distilled and the residue was finally distilled in high vacuum to give 2-fluoronitrobenzene in 78% yield together with 5% recovered 2-chloronitrobenzene.
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69.6 g
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157.5 g
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18 g
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Synthesis routes and methods V

Procedure details

A mixture of potassium fluoride (61.5 g; 1.06 mole), 2-chloronitrobenzene (157.5 g; 1.0 mole) and sulpholane (88.8 g; 0.74 mole) was heated to 140° C. for 28 hours. 2-Fluoronitrobenzene was obtained in 16% yield together with 61% recovered 2-chloronitrobenzene.
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61.5 g
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157.5 g
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88.8 g
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
752
Citations
MH Sayahi, M Khoshneviszadeh, M Soheilizad… - Chemistry of …, 2018 - Springer
… -assisted amination of 1-fluoro-2-nitrobenzene. Accordingly, due … of benzimidazoles from 1-fluoro-2-nitrobenzene 17,18 were … the heating of a mixture of 1-fluoro-2-nitrobenzene (1) and …
Number of citations: 5 link.springer.com
B Mirza, M Zeeb - Synthetic Communications, 2015 - Taylor & Francis
… As part of our continuing efforts for the expeditious synthesis of biologically relevant heterocyclic compounds, [ Citation 29 , Citation 30 ] herein we describe an efficient and …
Number of citations: 9 www.tandfonline.com
KB Jose, J Cyriac, JT Moolayil… - Journal of Physical …, 2011 - Wiley Online Library
… To determine the contribution of the nitro group, the activation energy of the reaction between ethanolamine and 1-fluoro-2-nitrobenzene (MNFB) vs. DNFB was determined in …
Number of citations: 18 onlinelibrary.wiley.com
Y Manabe, M Yoshimura, K Sakamaki… - European Journal of …, 2017 - Wiley Online Library
Accumulating evidence suggests that activated mast cells are involved in contact hypersensitivity, although the precise mechanisms of their activation are still not completely understood…
Number of citations: 8 onlinelibrary.wiley.com
PC Chen, YC Chieh - Journal of Molecular Structure: THEOCHEM, 2002 - Elsevier
… of the nitro group of 2-nitrobenzaldehyde, 1-fluoro-2-nitrobenzene, 1-chloro-2-nitrobenzene, … Except for 1-fluoro-2-nitrobenzene, internal rotational barriers of the nitro group of the other …
Number of citations: 20 www.sciencedirect.com
I Alkorta, FP Cossio, J Elguero, N Fresno… - New Journal of …, 2013 - pubs.rsc.org
When N-unsubstituted indazoles, like indazole itself, reacted with 1-fluoro-2,4-dinitrobenzene or 1-chloro-2,4,6-trinitrobenzene, three products were obtained whose structures were …
Number of citations: 5 pubs.rsc.org
P Roy, A Pramanik - Tetrahedron Letters, 2013 - Elsevier
… the coupling of 1-fluoro-2-nitrobenzene 1 with p-chloroaniline 2a and p-dimethylaminobenzaldehyde 5a (Table 1). Thus, exposure of amine 2a to 1-fluoro-2-nitrobenzene 1 in DMSO at …
Number of citations: 19 www.sciencedirect.com
NM Correa, EN Durantini… - Journal of physical organic …, 2005 - Wiley Online Library
… On the other hand, in the same system but using 1-fluoro-2-nitrobenzene as substrate, the reaction is not base catalyzed.Therefore, it can be inferred that the carboxylate group in FNBA …
Number of citations: 12 onlinelibrary.wiley.com
P Nahar - 2013 - researchsquare.com
… • 1-fluoro-2-nitro-4-azidobenzene (IUPAC: 4-azido-1-fluoro-2-nitrobenzene) can be purchased from Apollo scientific ltd, UK (cat no. 248-878-6) or shanghai IS chemical Technology ltd. …
Number of citations: 6 www.researchsquare.com
E Mappus, C Chambon, B Fenet, MR de Ravel… - Steroids, 2000 - Elsevier
… The 17α-aminoethyl steroid 5 (65 mg, 0.171 mmol) was condensed with 4-azido-1-fluoro-2-nitrobenzene as described above for the 17α-aminoethyl derivative 17, and the product was …
Number of citations: 18 www.sciencedirect.com

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